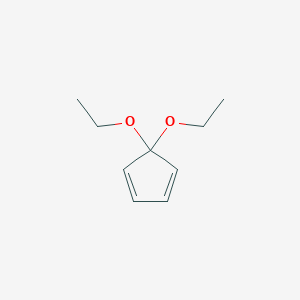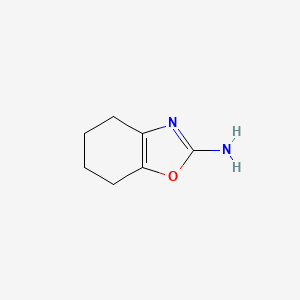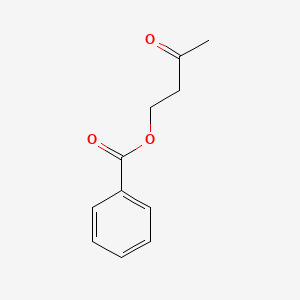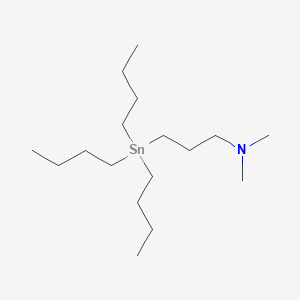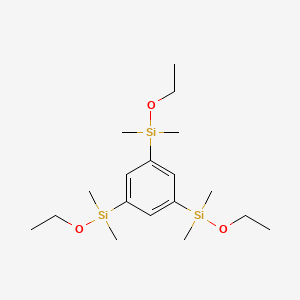
Silane, 1,3,5-benzenetriyltris[ethoxydimethyl-
Overview
Description
Silane, 1,3,5-benzenetriyltris[ethoxydimethyl- is a chemical compound with the molecular formula C18H36O3Si3 and a molecular weight of 384.73 . It is characterized by its unique structure, which includes a benzene ring substituted with three ethoxydimethylsilane groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
The synthesis of Silane, 1,3,5-benzenetriyltris[ethoxydimethyl- typically involves the reaction of 1,3,5-trihydroxybenzene with ethoxydimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The product is then purified using standard techniques such as distillation or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Silane, 1,3,5-benzenetriyltris[ethoxydimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives, which are useful intermediates in the synthesis of other organosilicon compounds.
Reduction: Reduction reactions can convert the ethoxy groups to other functional groups, such as hydrogen or alkyl groups.
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium iodide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Silane, 1,3,5-benzenetriyltris[ethoxydimethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds, which are important in materials science and catalysis.
Biology: This compound can be used to modify surfaces of biological materials, enhancing their properties for applications such as biosensors and drug delivery systems.
Medicine: In medicinal chemistry, it is used to create silicon-based drugs and diagnostic agents.
Mechanism of Action
The mechanism by which Silane, 1,3,5-benzenetriyltris[ethoxydimethyl- exerts its effects involves the interaction of its silane groups with various molecular targets. These interactions can lead to the formation of strong covalent bonds with substrates, enhancing the stability and functionality of the resulting materials. The pathways involved in these interactions often include the formation of siloxane bonds, which are known for their strength and durability .
Comparison with Similar Compounds
Silane, 1,3,5-benzenetriyltris[ethoxydimethyl- can be compared with other similar compounds, such as:
Trimethoxyphenylsilane: This compound has similar applications but differs in the nature of its substituents, which can affect its reactivity and properties.
Triethoxyphenylsilane: Another similar compound, with ethoxy groups instead of methoxy groups, leading to differences in solubility and reactivity.
Triphenylsilane: This compound lacks the ethoxy groups, resulting in different chemical properties and applications.
The uniqueness of Silane, 1,3,5-benzenetriyltris[ethoxydimethyl- lies in its specific combination of ethoxydimethylsilane groups and a benzene ring, which imparts unique chemical properties and reactivity .
Properties
IUPAC Name |
[3,5-bis[ethoxy(dimethyl)silyl]phenyl]-ethoxy-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3Si3/c1-10-19-22(4,5)16-13-17(23(6,7)20-11-2)15-18(14-16)24(8,9)21-12-3/h13-15H,10-12H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFGQAAFQHUVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)C1=CC(=CC(=C1)[Si](C)(C)OCC)[Si](C)(C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460009 | |
| Record name | Silane, 1,3,5-benzenetriyltris[ethoxydimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2985-68-4 | |
| Record name | Silane, 1,3,5-benzenetriyltris[ethoxydimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


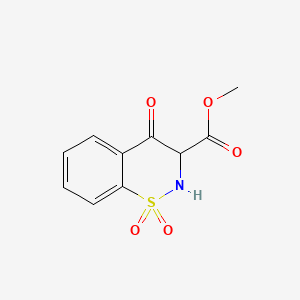
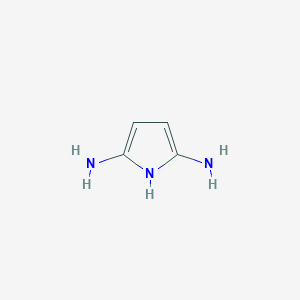
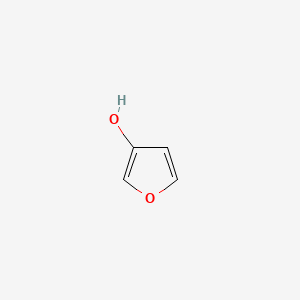
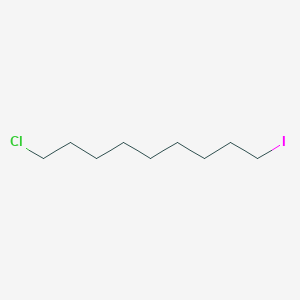
![Phenol, 4,4'-[oxybis(2,1-ethanediyloxy-4,1-phenylenesulfonyl)]bis-](/img/structure/B3050861.png)

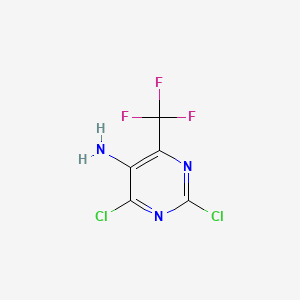
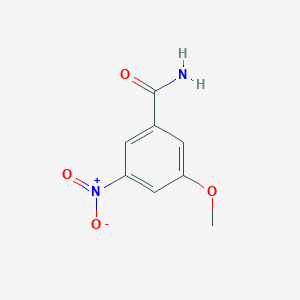
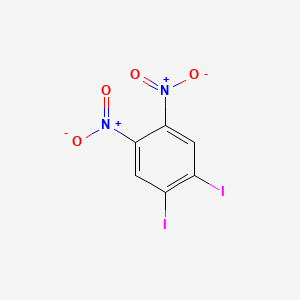
![3-[(Trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B3050867.png)
